
Bisnafide dimesylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bisnafide dimesylate is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is of particular interest due to its unique mechanism of action and its ability to produce a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
DNA Recognition and Topoisomerase Inhibition
- Chromophore-modified bisnaphthalimides: Bisnaphthalimides, including bisnafide, are studied for their DNA-targeting anticancer properties. A study explored the DNA binding capacity and cytotoxic properties of these compounds, emphasizing their strong DNA binding and high cytotoxicity toward leukemia cells. This research points to the potential of bisnafide as a lead compound for antitumor drug development (Bailly et al., 2003).
Anticancer Activity
- Selective DNA Intercalation: Bisnafide has been identified as a bis-naphthalimide compound that selectively intercalates into guanine-cytosine rich regions of DNA. This action interferes with DNA replication and the activity of topoisomerase II, leading to significant cytotoxicity (Definitions, 2020).
Synthesis and Chemical Analysis
- Efficient Conversion in Organic Synthesis: A study explored the conversion of vicinal diols to alkenes, demonstrating the use of bisnafide dimesylate in organic synthesis. This showcases its utility in chemical processes beyond its anticancer applications (Crich et al., 2000).
- Quantitative Analysis in Pharmaceuticals: The quantitation of residual dimethylsulfoxide in bisnafide has been studied to ensure the purity and safety of pharmaceutical formulations. This highlights the importance of analytical methods in the development of bisnafide-based drugs (Walker et al., 1996).
Applications in Material Science
- Self-Healing Elastomers: Research on aromatic disulfide metathesis has led to the development of self-healing polyurea-urethane elastomers using bis(4-aminophenyl) disulfide. This indicates bisnafide's potential in creating advanced materials with self-healing properties (Rekondo et al., 2014).
Pharmaceutical Development and Safety
- Cleaning Procedures for Potent Drugs: The validation of cleaning procedures for surfaces exposed to bisnafide underscores the rigorous safety measures required in pharmaceutical manufacturing involving potent compounds like bisnafide (Segretario et al., 1998).
Propiedades
Número CAS |
145124-30-7 |
|---|---|
Nombre del producto |
Bisnafide dimesylate |
Fórmula molecular |
C34H36N6O14S2 |
Peso molecular |
816.8 g/mol |
Nombre IUPAC |
methanesulfonic acid;5-nitro-2-[(2R)-1-[2-[[(2R)-2-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]amino]ethylamino]propan-2-yl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C32H28N6O8.2CH4O3S/c1-17(35-29(39)23-7-3-5-19-11-21(37(43)44)13-25(27(19)23)31(35)41)15-33-9-10-34-16-18(2)36-30(40)24-8-4-6-20-12-22(38(45)46)14-26(28(20)24)32(36)42;2*1-5(2,3)4/h3-8,11-14,17-18,33-34H,9-10,15-16H2,1-2H3;2*1H3,(H,2,3,4)/t17-,18-;;/m1../s1 |
Clave InChI |
KPQJSSLKKBKWEW-RKDOVGOJSA-N |
SMILES isomérico |
C[C@H](CNCCNC[C@@H](C)N1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-])N4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)[N+](=O)[O-].CS(=O)(=O)O.CS(=O)(=O)O |
SMILES |
CC(CNCCNCC(C)N1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-])N4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)[N+](=O)[O-].CS(=O)(=O)O.CS(=O)(=O)O |
SMILES canónico |
CC(CNCCNCC(C)N1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-])N4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)[N+](=O)[O-].CS(=O)(=O)O.CS(=O)(=O)O |
Otros números CAS |
145124-30-7 |
Sinónimos |
(R,R)-2,2'-(1,2-ethanediylbis(imino(1-methyl-2,1-ethanediyl)))-bis(5-nitro-1H-benz(de)isoquinolone-1,3-(2H)-dione)dimethanesulfonate bisnafide DMP 840 DMP-840 NSC D640430 NSC-D640430 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



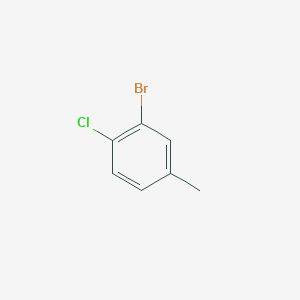
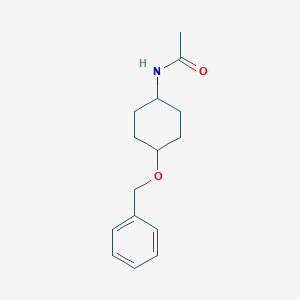
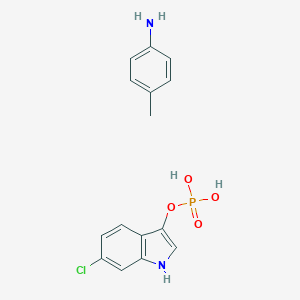
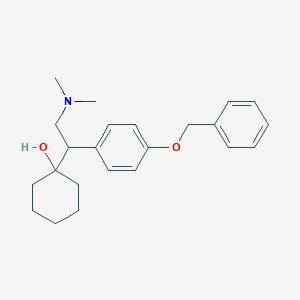
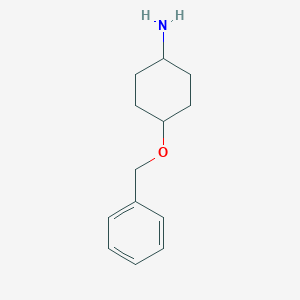

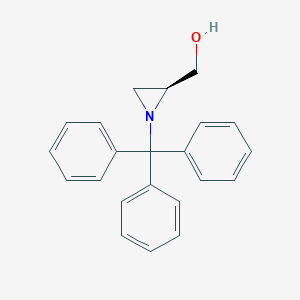
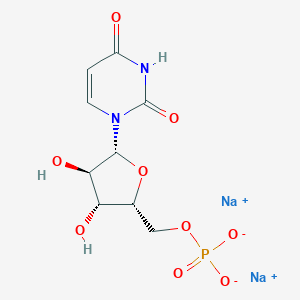
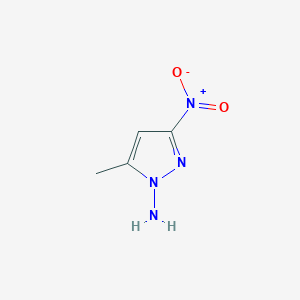



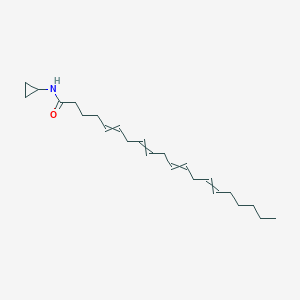
![2-(Cyclopropylmethoxy)-acetic Acid 1,1-Dimethyl-2-[4-(methylsulfonyl)phenyl]-2-oxoethyl Ester](/img/structure/B123746.png)